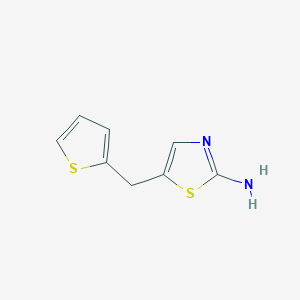![molecular formula C13H11F2N3O B2956190 N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide CAS No. 2361639-34-9](/img/structure/B2956190.png)
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide, also known as DFP-10825, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
作用机制
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide exerts its effects by binding to the luminal domain of VGLUT1, which is responsible for the transport of glutamate into synaptic vesicles. This binding inhibits the uptake of glutamate into vesicles, leading to a decrease in glutamate release from presynaptic terminals. This, in turn, affects synaptic transmission and plasticity, which can have downstream effects on behavior and cognition.
Biochemical and Physiological Effects:
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit glutamate release from synaptosomes and decrease the frequency of miniature excitatory postsynaptic currents (mEPSCs) in hippocampal neurons. In vivo studies have shown that it can reduce the release of glutamate in the prefrontal cortex and decrease the amplitude of evoked field potentials in the hippocampus.
实验室实验的优点和局限性
One advantage of N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide is its selectivity for VGLUT1, which allows for the specific modulation of glutamate release. This can be useful in studying the role of glutamate in various physiological and pathological conditions. However, one limitation is that it may not be suitable for all experiments, as it may affect other aspects of synaptic transmission and plasticity in addition to glutamate release.
未来方向
There are a number of potential future directions for research on N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another area of interest is its use as a tool for studying the role of glutamate in learning and memory processes. Additionally, further research is needed to fully elucidate the effects of N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide on synaptic transmission and plasticity, as well as its potential side effects and limitations.
合成方法
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a synthetic compound that can be synthesized using a multistep process. The first step involves the reaction of 1-phenyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde with propargylamine in the presence of a palladium catalyst. This reaction results in the formation of N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-yn-1-amine. The second step involves the reaction of this intermediate with acetic anhydride and a base to yield N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide.
科学研究应用
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the uptake of glutamate into synaptic vesicles. Glutamate is a major neurotransmitter in the brain, and VGLUT1 plays a critical role in regulating its release. By inhibiting VGLUT1, N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide can modulate glutamate release and thus affect synaptic transmission and plasticity.
属性
IUPAC Name |
N-[5-(difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c1-2-11(19)17-10-8-16-18(12(10)13(14)15)9-6-4-3-5-7-9/h2-8,13H,1H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKYOXUFJXSTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(N(N=C1)C2=CC=CC=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

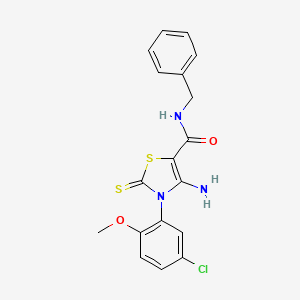
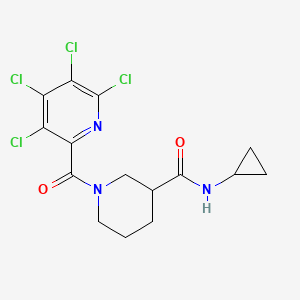

![3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2956112.png)



![N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide](/img/structure/B2956118.png)
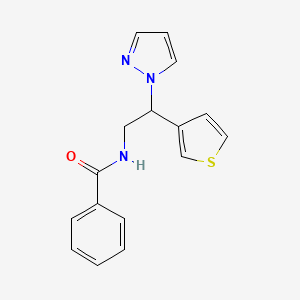
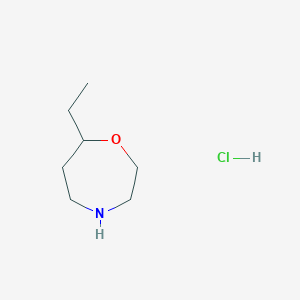
![4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2956122.png)
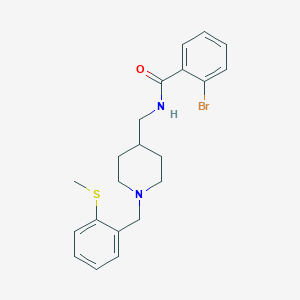
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2956129.png)
